dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate
Description
Dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate is a polycyclic heteroaromatic compound featuring a fused pyrazolo-pyrido-pyrimidine core. Its structure includes a 4-methoxyphenyl substituent at position 3, a methyl group at position 2, and a dimethyl isophthalate ester moiety at position 5 of the pyrido-pyrimidine system. The compound’s complexity arises from its tricyclic framework, which combines pyrazole, pyridine, and pyrimidine rings.
The 4-methoxyphenyl group may contribute to π-π stacking interactions in biological targets, a feature observed in structurally related compounds .
Properties
Molecular Formula |
C27H22N4O6 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
dimethyl 5-[5-(4-methoxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C27H22N4O6/c1-15-23(16-5-7-20(35-2)8-6-16)24-28-14-21-22(31(24)29-15)9-10-30(25(21)32)19-12-17(26(33)36-3)11-18(13-19)27(34)37-4/h5-14H,1-4H3 |
InChI Key |
VMOBJCAPAMCAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the core structure.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester functionalities.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
Dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.
Biological Studies: Researchers explore its interactions with biological systems to understand its potential biological activities.
Mechanism of Action
The mechanism of action of dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrimidine Derivatives
- Structure: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(2-methoxyphenyl)-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Key Differences :
- Lacks the pyrido ring fusion present in the target compound.
- Features a diazenyl group and a 2-methoxyphenyl substituent instead of the dimethyl isophthalate ester.
- Synthesis : Prepared via multicomponent reactions using aromatic aldehydes, highlighting regioselectivity challenges in pyrazolo-pyrimidine synthesis .
3-(4-Methoxyphenyl)-2-Methyl-7-Oxo-4,7-Dihydropyrazolo[1,5-a]Pyrimidine-6-Carboxylic Acid ():
- Structure : Shares the pyrazolo[1,5-a]pyrimidine core but replaces the isophthalate ester with a carboxylic acid.
Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives
- Structures: 10a: 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one. 10b: Chlorophenyl-substituted analog of 10a.
- Key Differences: Pyrazolo[3,4-d]pyrimidine core vs. the target’s pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine system.
- Synthesis: Involves condensation of thiazolidinone precursors with benzoyl bromides under reflux, contrasting with the multicomponent approaches used for simpler pyrazolo-pyrimidines .
Imidazo[1,2-a]Pyridine Derivatives
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-Imidazo[1,2-a]Pyridine-5,6-Dicarboxylate ():
- Structure : Contains an imidazo[1,2-a]pyridine core with diethyl ester groups.
- Key Differences: The imidazole ring replaces the pyrazole in the target compound. Nitro and cyano groups enhance electron-withdrawing properties, which may influence reactivity.
- Synthesis : Achieved via a one-pot two-step reaction, demonstrating efficiency in constructing complex heterocycles .
Triazolopyrimidine and Triazine Derivatives
5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine Acetyl Hydrazones ():
- Structure : Triazolopyrimidine core with acetyl hydrazone side chains.
- Key Differences: Triazole ring instead of pyrazole.
Pyrazolo[5,4-e]-1,2,4-Triazines ():
- Synthesis: Involves sequential construction of triazine and pyrazole rings, emphasizing regioselective hydrazinolysis challenges.
- Contrast : The target compound’s pyrido-pyrimidine fusion requires different regiochemical control during synthesis .
Structural and Functional Comparison Table
Key Findings and Implications
- Structural Complexity : The target compound’s tricyclic framework distinguishes it from simpler pyrazolo-pyrimidines, likely requiring advanced synthetic strategies .
- Functional Group Impact: Ester groups (vs. carboxylic acids or thiazolidinones) may optimize lipophilicity for specific applications, though biological data are lacking .
- Synthetic Challenges : Regioselectivity in fused heterocycle synthesis remains a critical hurdle across all compared compounds .
Notes:
- Elemental analysis and spectral data (e.g., IR, NMR) were critical for confirming structures in related compounds .
Biological Activity
Dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate (CAS: 1030455-61-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 498.49 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for exhibiting significant biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo-Pyrimidine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Introduction of the Methoxyphenyl Group : A substitution reaction introduces the methoxyphenyl moiety to the core structure.
- Esterification : The final step involves esterification using dimethyl isophthalate to form the desired compound.
Anticancer Potential
Research indicates that compounds containing the pyrazolo-pyrimidine scaffold exhibit notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells through intrinsic pathways.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. It has shown potential as an inhibitor of key enzymes involved in cancer progression and metastasis:
- Acetylcholinesterase Inhibition : This activity suggests potential applications in neurodegenerative diseases.
- Urease Inhibition : The inhibition of urease may contribute to its anticancer effects by altering the tumor microenvironment.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of pyrazolo-pyrimidine derivatives similar to this compound:
| Study | Findings |
|---|---|
| Kumar et al., 2009 | Identified significant anticancer activity in pyrazolo-pyrimidine derivatives against various cancer cell lines. |
| Zhang et al., 2014 | Demonstrated the ability of similar compounds to induce apoptosis in human cancer cells. |
| PMC8125733 (2021) | Reviewed advancements in synthetic pathways and highlighted the broad biological activities of pyrazolo-pyrimidines, including anticancer properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
